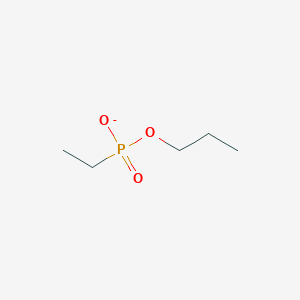![molecular formula C10H18Si B14719005 Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- CAS No. 17985-13-6](/img/structure/B14719005.png)
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- typically involves the hydrosilylation of norbornene with triethoxysilane. The reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the ethoxy groups.
Scientific Research Applications
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bio-conjugation and immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom can form stable bonds with oxygen-containing functional groups, leading to the formation of siloxane linkages. These linkages are crucial in the formation of cross-linked networks in materials and in the modification of surfaces for various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Trimethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)-bicyclo[2.2.1]hept-2-ene
Uniqueness
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- is unique due to its specific combination of a norbornene moiety and a triethoxysilyl group. This combination imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical transformations and form stable siloxane linkages sets it apart from other similar compounds.
Properties
CAS No. |
17985-13-6 |
|---|---|
Molecular Formula |
C10H18Si |
Molecular Weight |
166.33 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H18Si/c1-11(2,3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
KVYAQQCJQHSQOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC2CC1C=C2 |
Related CAS |
131853-82-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


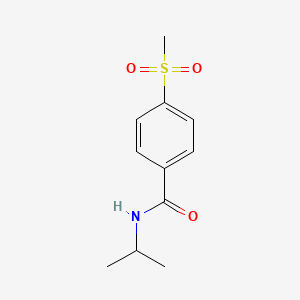
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
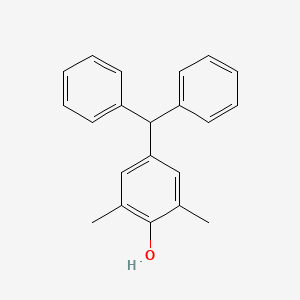
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
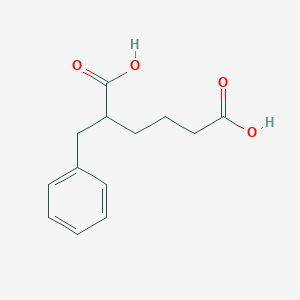
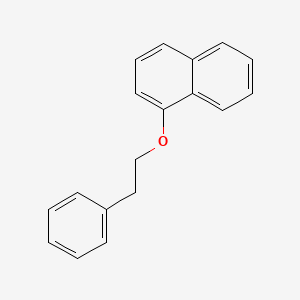


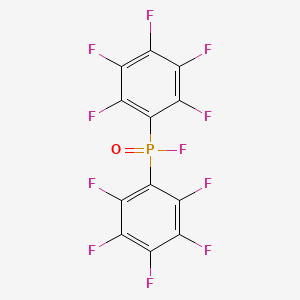

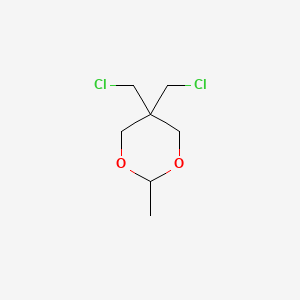
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
